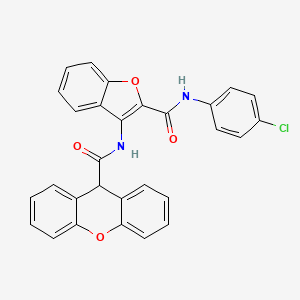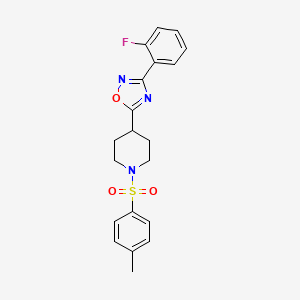
3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole" is a structurally novel molecule that is likely to be a derivative of 1,2,4-oxadiazole. The 1,2,4-oxadiazole moiety is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. This moiety is known for its versatility in medicinal chemistry due to its resemblance to biologically important structures and its ability to engage in various chemical interactions. The presence of a fluorophenyl group suggests potential for increased biological activity, as fluorine atoms are often incorporated into pharmaceuticals to enhance their properties. The tosylpiperidinyl group attached to the oxadiazole ring could imply additional pharmacological activity, as piperidine rings are common in drug molecules and tosyl groups are often used as protecting groups in synthesis or as structural components to modify drug properties.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves multistep reactions starting from appropriate precursors such as carboxylic acids, hydrazides, or amidoximes. In the context of the provided papers, the synthesis of related compounds often includes the use of hydrazides and carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring . The synthesis is usually confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and in some cases, the structure is further corroborated by single-crystal X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted at various positions to generate a wide range of compounds with diverse biological activities. The structure of these compounds is often confirmed by NMR, IR, and mass spectral studies, and the precise arrangement of atoms within the crystal lattice can be determined by single-crystal X-ray diffraction . The molecular structure, including bond lengths and angles, can also be investigated using density functional theory (DFT) calculations .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For instance, the solid-state acetylation of an amino-oxadiazole derivative can lead to the formation of monoacetyl and diacetyl derivatives, with the reaction occurring anisotropically on different crystal facets . The reactivity of these compounds can also be explored through computational methods such as DFT to predict sites of electrophilic and nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These properties include thermal stability, density, and fluorescence characteristics, which can be tailored for specific applications such as in organic light-emitting diodes (OLEDs) or as fluorescent viscosity sensors . The introduction of fluorine atoms and other substituents can significantly affect these properties, potentially leading to compounds with high densities and thermal stabilities suitable for energetic materials . Additionally, the biological activities of these compounds, such as antimicrobial, antifungal, and insecticidal activities, are often evaluated in vitro, and some derivatives show promising results compared to standard drugs .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Antimicrobial and Antifungal Properties : Several studies have synthesized oxadiazole derivatives and evaluated their antimicrobial properties. For instance, Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which showed significant antimicrobial activities against a range of bacterial and fungal strains, highlighting the importance of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).
In Vitro Antimicrobial Activity : Desai et al. (2016) developed novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which exhibited potent antibacterial and antifungal activities. This study further supports the potential of oxadiazole derivatives in developing new antimicrobial agents (Desai et al., 2016).
Potential Anticancer Agents
Apoptosis Inducers and Anticancer Agents : Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole compounds, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, act as apoptosis inducers and show activity against breast and colorectal cancer cell lines. This indicates the potential of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Cytotoxic Evaluation : Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety and evaluated their anticancer properties. They found certain compounds exhibiting significant cytotoxicity against various cancer cell lines, suggesting the promise of these compounds in cancer treatment (Adimule et al., 2014).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-6-8-16(9-7-14)28(25,26)24-12-10-15(11-13-24)20-22-19(23-27-20)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPYOHVRVIHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)
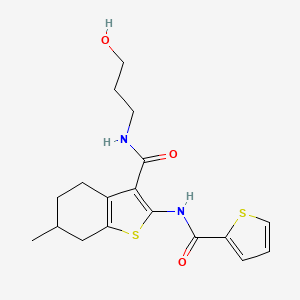
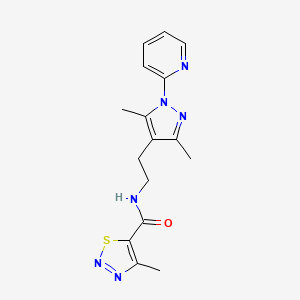
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(mesityl)methanone](/img/structure/B3017060.png)
![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)
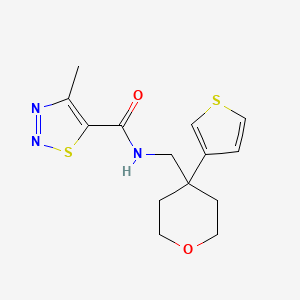
![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)
